Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1-(4-sulfamoylphenyl)pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
- 5-Amino-4-hydroxyiminopyrazoles
Uniqueness
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-11(13)16(15-10)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTXTDAUCQNGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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